2,3-Dimethoxybenzaldehyde

Description

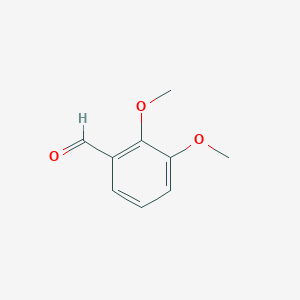

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGSHFYXPRRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235333 | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19452 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-51-1 | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ALP3SY00L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dimethoxybenzaldehyde physical and chemical properties

An In-depth Technical Guide to 2,3-Dimethoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as o-Veratraldehyde, is a significant chemical intermediate with the CAS number 86-51-1.[1][2] It is a benzaldehyde derivative characterized by two methoxy groups at the ortho and meta positions of the benzene ring relative to the aldehyde functional group.[3][4] This unique substitution pattern, particularly the ortho-dimethoxy structure, imparts enhanced reactivity to the aldehyde group and makes it a versatile building block in organic synthesis.[5] Its importance spans several key industries, including pharmaceuticals, agrochemicals, fine chemicals, and organic electronics.[6][7]

In medicinal chemistry, this compound is a crucial precursor for a wide array of active pharmaceutical ingredients (APIs), contributing to the development of antioxidants and drugs targeting the central nervous system.[5][6] It is a key component in the synthesis of compounds like berberine.[8][9] The agrochemical industry utilizes this compound for producing advanced pesticides and herbicides.[6][7] Furthermore, it serves as a precursor in the fragrance industry for creating vanilla and woody notes and in the field of organic electronics for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs).[2][5]

This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and an exploration of its chemical reactivity and applications.

Physical and Chemical Properties

This compound is typically an off-white to pale cream or yellow crystalline powder or solid.[1][3][10] It is sensitive to air and should be stored accordingly.[1]

Physical Properties

The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₃ | [1][11] |

| Molecular Weight | 166.17 g/mol | [1][3][11] |

| Appearance | White to pale cream/yellow crystals, powder, or chunks | [1][10] |

| Melting Point | 48-52 °C (lit.) | [1] |

| Boiling Point | 137 °C / 12 mmHg (lit.) | [1] |

| 255–257 °C / 760 mmHg | [11] | |

| Density | 1.13 - 1.17 g/cm³ (estimated) | [1][11] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Vapor Pressure | 0.01 mmHg @ 25°C (estimated) | [11] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [1][6] |

| Slightly soluble in water (~1 g/L @ 20°C). | [11][12] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Peaks | References |

| ¹H NMR | Aldehyde proton (CHO) signal at δ ~9.8–10.2 ppm. | [6] |

| Methoxy group (OCH₃) signals at δ ~3.8–4.0 ppm. | [6] | |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is present. | [6] |

| Aromatic and methoxy carbon signals appear in expected regions. | [6] | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass (166.06299). | [6][13] |

| Infrared (IR) Spectroscopy | Data is available in the NIST/EPA Gas-Phase Infrared Database. | [4][6] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group and the influence of the electron-donating methoxy groups on the aromatic ring.[6]

Reactivity of the Aldehyde Group

The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic attack at the electrophilic carbonyl carbon.[6] A key reaction is the condensation with primary amines to form Schiff bases (imines). For example, it reacts with p-toluidine, which involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to yield the imine.[6]

Reactivity of the Aromatic Ring

The two methoxy groups activate the benzene ring towards electrophilic aromatic substitution by donating electron density.[6] This enhanced reactivity makes it a valuable substrate for constructing more complex molecules. It can undergo reactions like halogenation, such as bromination, to create novel analogues with modified electronic and biological properties.[6]

Key Applications

-

Pharmaceutical Synthesis: It is a critical intermediate for synthesizing APIs, including the alkaloid berberine, and is used in the development of drugs for the central nervous system.[5][6][8][9] It has also been investigated for its potential antifungal and antibacterial properties.[1][9]

-

Agrochemicals: It is used in the production of modern pesticides and herbicides.[6][7]

-

Flavors and Fragrances: It contributes specific aromatic qualities, often described as vanilla-like and woody, to perfumes and other scented products.[2][5]

-

Organic Electronics: It serves as a precursor for advanced materials used in the fabrication of OLEDs.[5]

The following diagram illustrates the core reactivity of this compound.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been developed, with modern approaches focusing on efficiency, cost-effectiveness, and sustainability.[2][6]

Synthesis from o-Bromophenol (Two-Step Method)

This modern approach avoids highly toxic reagents like dimethyl sulfate and offers a greener pathway.[6][14] The process involves an initial formylation followed by a combined methoxylation and etherification step.

Step 1: Formylation of o-Bromophenol to 3-Bromo-2-hydroxybenzaldehyde

-

Reactants: o-Bromophenol, paraformaldehyde, anhydrous magnesium chloride, triethylamine.[8]

-

Solvent: Toluene.[8]

-

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, add o-bromophenol (0.03 mol), paraformaldehyde (0.09 mol), anhydrous magnesium chloride (0.06 mol), triethylamine (0.06 mol), and 50 mL of toluene.[8]

-

Heat the reaction mixture to 100°C and maintain for 6 hours.[8]

-

After the reaction, cool the mixture to 50°C.[8]

-

Adjust the pH to 2-3 by adding 10% sulfuric or hydrochloric acid.[8]

-

Separate the organic phase using a separatory funnel.[8]

-

Dry the organic phase with anhydrous sodium sulfate and filter.[8]

-

Remove the solvent by distillation, followed by vacuum distillation (10 mmHg) to collect the 3-bromo-2-hydroxybenzaldehyde product.[8]

-

Step 2: Methoxylation and Etherification to this compound

-

Reactants: 3-Bromo-2-hydroxybenzaldehyde, cuprous salt (catalyst), sodium methoxide in methanol, dimethyl carbonate (DMC).[14]

-

Solvent: N,N-dimethylformamide (DMF).[14]

-

Procedure:

-

In a reactor, dissolve 3-bromo-2-hydroxybenzaldehyde and a catalytic amount of a cuprous salt (5-20 mol%) in DMF.[14]

-

Heat to 60°C until the solids dissolve.[14]

-

Add a methanol solution of sodium methoxide (1-3 molar equivalents) dropwise over 0.5-1 hour.[14]

-

Maintain the reaction at a temperature between 50-130°C for 3-9 hours.[14]

-

Add dimethyl carbonate to the reaction mixture and reflux for 12-48 hours to complete the etherification of the hydroxyl group.[14]

-

The final product, this compound, is obtained after appropriate workup and purification.

-

The following diagram illustrates the workflow for this synthesis method.

Direct Formylation of 1,2-Dimethoxybenzene

This is another common and effective method for synthesizing this compound.[6]

-

Reactants: 1,2-Dimethoxybenzene, a formylating agent (e.g., formaldehyde), Lewis acid catalyst (e.g., anhydrous magnesium chloride), triethylamine.[6][15]

-

Solvent: Xylene or similar non-polar solvent.[15]

-

Procedure:

-

In a suitable reactor, dissolve 1,2-dimethoxybenzene in xylene.[15]

-

Add formaldehyde, followed by anhydrous magnesium chloride and triethylamine, while stirring.[15]

-

Heat the reaction mixture, for instance at 100°C, for several hours (e.g., 6 hours) to allow the formylation to complete.[15]

-

Upon completion, the reaction is worked up, typically involving acidification, extraction, and purification by distillation to yield this compound.[15] A reported yield for this type of reaction is 94.4%.[15]

-

Safety and Handling

This compound is classified as a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[3][12][16] It is harmful if swallowed.[17]

Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements | References |

| Health Hazards | Skin Irritation (Category 2) | H315: Causes skin irritation | [3][16] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [3][16] | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][17] | |

| (Single Exposure, Respiratory) (Category 3) | |||

| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | [17] |

Handling and Storage

-

Handling: Use with adequate ventilation and in a chemical fume hood.[17][18] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][18] Avoid breathing dust.[16] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[12][16] The material is air-sensitive and may be stored under an inert gas like argon.[1][17]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[18]

-

In case of eye contact: Rinse cautiously with water for several minutes.[18]

-

If inhaled: Move the person to fresh air.[18]

-

If swallowed: Rinse mouth with water and seek immediate medical attention.[12]

In all cases of exposure, it is crucial to seek medical advice.[12][18]

References

- 1. This compound | 86-51-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 86-51-1 | Benchchem [benchchem.com]

- 7. archivemarketresearch.com [archivemarketresearch.com]

- 8. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A14080.22 [thermofisher.com]

- 11. This compound [intersurfchem.net]

- 12. This compound(86-51-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 13. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 14. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

- 18. sds.metasci.ca [sds.metasci.ca]

An In-depth Technical Guide to o-Veratraldehyde (2,3-Dimethoxybenzaldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-Veratraldehyde, also known as 2,3-Dimethoxybenzaldehyde. It details its chemical identity, physical and chemical properties, and provides insights into its synthesis and applications, with a focus on information relevant to research and development.

Chemical Identity and Nomenclature

o-Veratraldehyde is an aromatic aldehyde, a derivative of benzaldehyde with two methoxy groups substituted at the 2 and 3 positions of the benzene ring.

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Caption: Relationship between o-Veratraldehyde and its nomenclature.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of o-Veratraldehyde, crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical State | White to brown crystalline powder | [1] |

| Melting Point | 48-52 °C | [1][3] |

| Boiling Point | 137 °C at 12 mmHg | [1][3] |

| 255–257 °C at 760 mmHg | [2] | |

| Solubility | Slightly soluble in water (~1 g/L at 20°C) | [2] |

| Soluble in methanol with almost transparency | [1] | |

| Density | 1.13 g/cm³ (solid, estimated) | [2] |

| Vapor Pressure | 0.01 mmHg at 25°C (estimated) | [2] |

| Flash Point | 113 °C (closed cup) | [3] |

Experimental Protocols: Synthesis of Veratraldehydes

While specific experimental protocols for the synthesis of o-Veratraldehyde (this compound) are not detailed in the provided results, methods for the closely related isomer, Veratraldehyde (3,4-Dimethoxybenzaldehyde), are available and can serve as a reference. These syntheses often start from vanillin.

General Workflow for Veratraldehyde Synthesis from Vanillin:

The synthesis of veratraldehyde from vanillin typically involves the methylation of the hydroxyl group of vanillin. A generalized workflow for this process is depicted below.

Caption: Generalized workflow for the synthesis of veratraldehyde.

Example Protocol for 3,4-Dimethoxybenzaldehyde Synthesis:

A common method for the preparation of 3,4-Dimethoxybenzaldehyde involves the methylation of vanillin using dimethyl sulfate in the presence of a base.

-

Reactants : Vanillin, Sodium Hydroxide, Dimethyl Sulfate, Water.

-

Procedure :

-

A solution of vanillin in hot water is prepared.

-

A solution of sodium hydroxide is added to the vanillin mixture.

-

The mixture is heated, and dimethyl sulfate is added portion-wise while stirring.

-

The reaction is typically refluxed for a period of time.

-

After cooling, the crude product is isolated, often by filtration, and washed.

-

Further purification can be achieved by recrystallization or distillation under reduced pressure.

-

Another described method is the Oppenhauer oxidation of veratryl alcohol to veratraldehyde.[4] This procedure involves refluxing veratryl alcohol with a hydrogen acceptor like paraformaldehyde in the presence of a catalyst such as aluminum isopropoxide in a suitable solvent like toluene.[4]

Applications in Research and Development

o-Veratraldehyde and its isomers are valuable intermediates in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds. For instance, veratraldehyde (3,4-isomer) is an intermediate in the synthesis of drugs such as amiquinsin, prazosin, and verazide.[5]

-

Antifungal and Antibacterial Activity: this compound has demonstrated antifungal activity and antibacterial activity against E. coli and S. aureus.[6] It may act as a chemosensitizing agent to improve the efficacy of conventional antifungal drugs.[1]

-

Flavor and Fragrance Industry: The pleasant, woody, vanilla-like odor of veratraldehyde makes it a popular ingredient in the flavor and fragrance industry.[7]

-

Organic Synthesis: It is used as a reagent in various organic reactions, including aldol condensations and the formation of Schiff bases.[2]

Safety and Handling

-

Hazards: o-Veratraldehyde is a skin and strong eye irritant.[8]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, eye protection, and a dust mask when handling the solid compound.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[7]

References

- 1. This compound | 86-51-1 [chemicalbook.com]

- 2. This compound [intersurfchem.net]

- 3. This compound 98 86-51-1 [sigmaaldrich.com]

- 4. Sciencemadness Discussion Board - Synthesis of veratraldehyde via Oppenhauer oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VERATRALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 8. This compound | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Dimethoxybenzaldehyde molecular weight and formula

An In-depth Technical Guide on 2,3-Dimethoxybenzaldehyde

This guide provides an overview of the fundamental physicochemical properties of this compound, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals involved in drug development and organic chemistry.

Core Molecular Data

This compound, also known as o-Veratraldehyde, is an organic compound characterized by a benzene ring substituted with an aldehyde group and two adjacent methoxy groups.[1][2][3] Its chemical properties make it a valuable precursor in the synthesis of pharmaceuticals and fragrances.[3]

The fundamental molecular attributes of this compound are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2][4][5] |

| Molecular Weight | 166.17 g/mol | [1][4][5] |

| CAS Number | 86-51-1 | [2][5][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Veratraldehyde, Benzaldehyde, 2,3-dimethoxy- | [1][2] |

Structural Representation

The molecular structure of this compound is crucial for understanding its reactivity and interactions in various chemical processes. The following diagram illustrates the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

References

- 1. This compound | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 3. This compound [intersurfchem.net]

- 4. This compound | 86-51-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound(86-51-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

The Solubility Profile of 2,3-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3-dimethoxybenzaldehyde in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, fragrance development, and various organic chemistry reactions. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound varies significantly across polar protic, polar aprotic, and aqueous solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL[1] | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | Soluble[2] | Not Specified |

| Water | H₂O | 18.02 | ~1 g/L[2] | 20 |

Experimental Protocols

The determination of solubility is a fundamental procedure in chemical and pharmaceutical research. Below are detailed methodologies for assessing the solubility of this compound.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method is suitable for accurately determining the solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent (DMSO, ethanol, or water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator).

-

Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant (L))

Protocol 2: Preparation of a Saturated Stock Solution

This protocol is essential for applications requiring a solution at its maximum solute concentration.

Materials:

-

This compound

-

Selected solvent (DMSO, ethanol, or water)

-

Magnetic stirrer and stir bar or vortex mixer

-

Heating plate (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weigh a specific amount of this compound and add it to a suitable container.

-

Gradually add the chosen solvent while continuously stirring or vortexing.

-

Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

For solvents where solubility can be enhanced, gentle heating or sonication can be applied to facilitate dissolution. For instance, to aid the dissolution of this compound in DMSO, the tube can be heated to 37°C and sonicated.[1]

-

Once the saturated solution is prepared, it is advisable to filter it to remove any undissolved particles before use in sensitive applications.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

This comprehensive guide provides essential information on the solubility of this compound, empowering researchers and professionals in their scientific endeavors. The provided data and protocols are fundamental for the effective use of this compound in various research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxybenzaldehyde

This guide provides a comprehensive overview of the melting and boiling points of 2,3-Dimethoxybenzaldehyde, including detailed experimental protocols for their determination. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

This compound is a crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are critical indicators of its purity and are essential for its proper handling, storage, and use in synthetic chemistry.

The reported melting and boiling points for this compound are summarized in the table below. It is crucial to note that the boiling point is highly dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Melting Point | 48-52 °C | Atmospheric Pressure[1][2] |

| 48-49 °C | Atmospheric Pressure[3] | |

| 48.0-54.0 °C | Atmospheric Pressure[4] | |

| Boiling Point | 137 °C | at 12 mmHg (reduced pressure)[1][2] |

| 267 °C | Atmospheric Pressure (estimated)[3] |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. Impurities typically cause a depression in the melting point and an increase in the boiling point.[5][6]

The capillary method is the most common technique for determining the melting point of a solid organic compound.[7]

Apparatus:

-

Glass capillary tubes (sealed at one end)[8]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[7] If necessary, gently grind the crystals using a clean mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample.[9] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[9] For better packing, the tube can be dropped, closed-end down, through a long, narrow glass tube.[8] The final packed sample height should be 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[9]

-

Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C per minute) to get an approximate range.[8]

-

Accurate Determination: For a precise measurement, set the starting temperature to about 15-20 °C below the expected melting point.[8][9] Heat at a slow, controlled rate of approximately 1-2 °C per minute.[5][8]

-

Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[5] A pure sample will exhibit a sharp melting range, typically 0.5-1.0 °C.[5]

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted to use this method.

Apparatus:

-

Thermometer

-

Small test tube (e.g., Durham tube)[10]

-

Capillary tube (sealed at one end)

-

Rubber band or thread[6]

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount (2-3 mL) of molten this compound into the small test tube.[11]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[6][10]

-

Capillary Insertion: Place the capillary tube into the liquid sample with its sealed end pointing upwards.[6][10]

-

Heating: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.[6] Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6][10]

-

Recording: Remove the heat source at this point. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the vapor pressure of the sample equals the atmospheric pressure.[6]

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the physical characterization of a chemical sample like this compound.

Caption: Logical workflow for the characterization of a chemical sample.

Caption: Step-by-step workflow for melting point determination.

References

- 1. 86-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 86-51-1 [chemicalbook.com]

- 3. This compound(86-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unveiling the Solid-State Architecture of 2,3-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde), a key intermediate in the synthesis of various pharmaceuticals, including the antimicrobial agent berberine. A comprehensive understanding of its solid-state conformation is crucial for predicting its physicochemical properties, optimizing crystallization processes, and informing rational drug design. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value[1] |

| Molecular Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 7.6152 Å |

| b | 15.5513 Å |

| c | 7.5891 Å |

| α | 90° |

| β | 115.8831° |

| γ | 90° |

| Volume | 808.5 ų |

| Z | 4 |

| Calculated Density | 1.365 g/cm³ |

| R-factor | 0.0617 |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A common method for obtaining single crystals of this compound suitable for X-ray diffraction is through slow evaporation. The detailed protocol is as follows:

-

Dissolution: 30 mg of this compound (97% purity) is dissolved in 4 mL of isopropyl ether.[2]

-

Solution Mixture: The resulting solution is mixed with an equal volume of heptane (1:1 ratio).[2]

-

Crystallization: The solvent mixture is allowed to evaporate slowly at ambient temperature.[2]

-

Crystal Formation: This process yields colorless, block-shaped crystals suitable for single-crystal X-ray diffraction analysis.[2]

Alternative synthetic routes include the direct formylation of 1,2-dimethoxybenzene and the oxidation of 2,3-dimethoxybenzyl alcohol.[3] One patented method involves a two-step synthesis starting from o-bromophenol, which undergoes formylation, methoxylation, and etherification.[4][5]

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below. While the specific instrument parameters for this compound are detailed in the cited literature, the fundamental steps are universal.

The molecular structure of this compound in the crystalline state is nearly planar.[2] However, one of the methoxy groups shows a significant deviation of 1.2 Å from the aromatic plane.[2]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

Biological Activity

Beyond its role as a synthetic intermediate, this compound exhibits notable biological activities. It has demonstrated high antifungal activity, with a minimum inhibitory concentration (MIC) of 2.5 mM.[6][7][8][9] Additionally, it shows weak antiviral activity against HSV-1 and antibacterial effects against E. coli and S. aureus.[6] These properties suggest its potential as a lead compound in the development of novel antimicrobial agents. No specific signaling pathways have been elucidated in the available literature.

References

- 1. This compound | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. This compound | 86-51-1 | Benchchem [benchchem.com]

- 4. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 5. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. glpbio.com [glpbio.com]

An In-depth Technical Guide on the Infrared (IR) and Mass Spectrometry (MS) of 2,3-Dimethoxybenzaldehyde

This technical guide provides a comprehensive analysis of 2,3-dimethoxybenzaldehyde using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the spectral characteristics, experimental methodologies, and data interpretation for the effective identification and characterization of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its aromatic, aldehyde, and ether functionalities.

IR Spectral Data

The following table summarizes the significant peaks observed in the gas-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~2840 | Aldehyde C-H | Stretch |

| ~1705 | Aromatic Aldehyde C=O | Stretch |

| ~1580, ~1480, ~1440 | Aromatic C=C | Stretch |

| ~1270 | Aryl-O (Ether) | Asymmetric Stretch |

| ~1020 | Aryl-O (Ether) | Symmetric Stretch |

| ~780 | C-H Bending | Out-of-plane (Aromatic) |

Note: The exact wavenumber values can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A representative protocol for acquiring the IR spectrum of this compound is as follows:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

-

Gas Phase (as in NIST data): A small amount of solid this compound is gently heated in a gas cell to obtain a sufficient vapor pressure. The gas cell is then placed in the IR beam path.

-

Solid Phase (KBr Pellet): Approximately 1-2 mg of this compound is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell (e.g., NaCl or KBr plates).

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 95 | [M-H]⁺ |

| 151 | 50 | [M-CH₃]⁺ |

| 137 | 20 | [M-CHO]⁺ |

| 123 | 15 | [M-CH₃-CO]⁺ |

| 108 | 30 | [M-CHO-CHO]⁺ or [M-C₂H₂O₂]⁺ |

| 95 | 25 | [C₆H₅O]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 65 | 35 | [C₅H₅]⁺ |

| 51 | 45 | [C₄H₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for obtaining the EI mass spectrum of this compound is as follows:

Instrumentation: A mass spectrometer equipped with an electron ionization source, a mass analyzer (e.g., quadrupole, time-of-flight), and a detector.

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source via a heated probe. The temperature of the probe is gradually increased to volatilize the sample.

-

Gas Chromatography (GC-MS): The sample is first dissolved in a volatile solvent and injected into a gas chromatograph. The GC separates the components of the sample, and the eluting this compound is directly introduced into the mass spectrometer's ion source.

Ionization and Analysis:

-

The volatilized sample molecules enter the ion source, which is maintained under a high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment results in the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

-

The ions are then accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed fragmentation pathway for this compound.

Figure 1. Experimental workflow for FTIR analysis.

Figure 2. Experimental workflow for EI-MS analysis.

Figure 3. Proposed fragmentation of this compound.

2,3-Dimethoxybenzaldehyde safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and emergency procedures for 2,3-Dimethoxybenzaldehyde (CAS No. 86-51-1). The information is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheet (SDS) provided by the supplier.

Chemical Identification and Properties

This compound, also known as o-Veratraldehyde, is an aromatic aldehyde used as a chemical intermediate in the synthesis of pharmaceuticals and fragrances.[1] It is a white to pale yellow crystalline solid.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 48-55 °C | [1] |

| Boiling Point | 137 °C at 12 mmHg | [1] |

| Flash Point | >110 °C (>233.6 °F) - closed cup | [1][3] |

| Solubility | Slightly soluble in water. Soluble in ethanol, acetone, ether, chloroform. | [1] |

| Purity | ≥98% (reagent grade) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[4][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

(Source: Aggregated from multiple SDS reports[4][5])

Signal Word: Warning

Hazard Pictogram:

(GHS07)

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[6] However, data for the compound and related isomers are available.

Table 3: Acute Toxicity Data

| Test | Route | Species | Value | Source |

| LD50 (Estimated) | Oral | Rat | >2,000 mg/kg | [1] |

| LD50 (Estimated) | Dermal | Rabbit | >2,000 mg/kg | [1] |

| LD50 (for 3,4-Dimethoxybenzaldehyde) | Oral | Rat | 2,000 mg/kg | [7] |

| LD50 (for 3,4-Dimethoxybenzaldehyde) | Dermal | Rabbit | >5,000 mg/kg | [7] |

Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[6][8]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required.[9]

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][10]

-

Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8][10] Gloves must be inspected before use and disposed of properly after handling.[9]

-

Respiratory Protection: If engineering controls are insufficient or during large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[10]

-

Weighing and Dispensing Protocol

-

Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

-

Handling: Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to the weigh boat. Minimize dust generation.

-

Closure: Tightly close the stock container immediately after use.[6]

-

Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent.

-

Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat as contaminated waste.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Spill Decontamination Protocol

This protocol is for minor laboratory spills (typically <100g). For major spills, evacuate the area and follow institutional emergency procedures.[11]

-

Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[12]

-

Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, eliminate all ignition sources.[13]

-

Don PPE: Wear the full PPE ensemble described in section 4.1.[12]

-

Containment & Absorption:

-

For solid spills, carefully sweep up the material to avoid creating dust. Place into a suitable, labeled container for disposal.[4]

-

Alternatively, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).[13] Do not use combustible materials like sawdust.[13]

-

-

Decontamination:

-

Waste Disposal: Place all contaminated materials (absorbent, gloves, cleaning cloths) into a sealed, properly labeled hazardous waste container.[11][14]

-

Reporting: Report the incident to the laboratory supervisor or safety officer as per institutional policy.

Waste Disposal Protocol

Chemical waste must be handled and disposed of according to federal, state, and local regulations.[13]

-

Containerization: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[13] Do not dispose of this compound down the drain.[4]

Emergency Procedures

First-Aid Measures

Immediate action is critical in case of exposure.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂).[13]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

Caption: Safe handling workflow for this compound.

References

- 1. This compound [intersurfchem.net]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(86-51-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. 2,4-Dimethoxybenzaldehyde(613-45-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. safety.rochester.edu [safety.rochester.edu]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. technopharmchem.com [technopharmchem.com]

- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

Unveiling the Antimicrobial Potential of 2,3-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal and antimicrobial properties of 2,3-Dimethoxybenzaldehyde, a promising benzaldehyde analog. Citing key research, this document delves into its efficacy, mechanisms of action, and the experimental methodologies used to elucidate its activity.

Executive Summary

This compound has demonstrated significant antifungal activity against a range of pathogenic fungi, positioning it as a compound of interest for the development of novel antimicrobial agents. Research indicates that its primary mechanism of action involves the disruption of cellular antioxidation systems within fungal cells, leading to growth inhibition. This guide consolidates the available quantitative data, outlines detailed experimental protocols for its assessment, and visualizes the proposed mechanisms and experimental workflows.

Quantitative Antimicrobial and Antifungal Activity

The antifungal efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various fungal species. The compound is categorized as having moderate antifungal activity, with an average MIC ranging from 2.0 to 3.0 mM against several filamentous fungi[1].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

| Fungal Species | Strain | MIC (mM) |

| Aspergillus fumigatus | AF293 | 2.5 |

| Aspergillus flavus | NRRL3357 | 2.5 |

| Aspergillus terreus | ATCC20542 | 2.0 |

| Aspergillus terreus | ATCC32359 | 2.0 |

| Aspergillus terreus | ATCC MYA363 | 3.0 |

| Penicillium expansum | KACC40814 | 3.0 |

| Average MIC | 2.50 ± 0.451 |

Source: Adapted from Kim JH, et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.[1][2]

In addition to its antifungal properties, this compound has also been reported to exhibit antibacterial activity against E. coli BL-21 and S. aureus NR-46003, as well as weak antiviral activity against HSV-1 with an EC50 of 230.9 µM[3][4].

Mechanism of Action

Current research strongly suggests that the primary antifungal mechanism of this compound is the disruption of the fungal cellular antioxidation system[1][2]. As a redox-active compound, it is believed to interfere with the delicate balance of redox homeostasis within fungal cells, leading to oxidative stress and subsequent inhibition of growth.

A secondary proposed mechanism involves the targeting of cell wall integrity[5]. Studies using mutants of the mitogen-activated protein kinase (MAPK) pathway associated with cell wall integrity have shown increased susceptibility to certain benzaldehyde derivatives, suggesting an interaction with this critical cellular structure[5].

Signaling Pathway: Disruption of Cellular Antioxidation

The following diagram illustrates the proposed mechanism of action where this compound induces oxidative stress, which is normally counteracted by the fungal cell's antioxidant defense system. Key components of this defense system include superoxide dismutases (SOD) and glutathione reductase (GLR).

Caption: Proposed mechanism of this compound disrupting fungal antioxidant systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antifungal activity of this compound.

Broth Microdilution Assay for Antifungal Susceptibility Testing (CLSI M38-A2 Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

96-well sterile microtiter plates

-

Fungal strains (e.g., Aspergillus spp., Penicillium spp.)

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85%) with 0.05% Tween 80

Procedure:

-

Preparation of Fungal Inoculum:

-

Fungal cultures are grown on potato dextrose agar (PDA) slants at 28°C for 7 days.

-

Conidia are harvested by flooding the slant with sterile saline-Tween solution and gently scraping the surface.

-

The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 3-5 minutes.

-

The upper suspension is transferred to a new tube and the conidial concentration is adjusted to 0.4 × 104 to 5 × 104 CFU/mL using a hemocytometer or spectrophotometer.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in DMSO.

-

Serial twofold dilutions are prepared in RPMI 1640 medium in the 96-well microtiter plates to achieve final concentrations ranging, for example, from 0.125 mM to 8 mM.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared fungal suspension.

-

A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.

-

The plates are incubated at 35°C for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the unaided eye.

-

Yeast Dilution Bioassay for Screening Antifungal Activity

This protocol is a common method for screening the sensitivity of yeast strains, including deletion mutants, to antifungal compounds.

Objective: To assess the sensitivity of wild-type and mutant yeast strains to this compound.

Materials:

-

Yeast strains (Saccharomyces cerevisiae wild-type and mutant strains, e.g., sod1Δ, sod2Δ, glr1Δ, slt2Δ, bck1Δ)

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

This compound

-

Sterile water or saline

-

96-well microtiter plate

-

Multi-channel pipette

Procedure:

-

Preparation of Yeast Cultures:

-

Yeast strains are grown overnight in YPD broth at 30°C with shaking.

-

The cultures are diluted in sterile water to an OD600 of 0.1.

-

-

Preparation of Agar Plates:

-

YPD agar plates are prepared containing various concentrations of this compound. A control plate without the compound is also prepared.

-

-

Serial Dilution and Spotting:

-

In a 96-well plate, 10-fold serial dilutions of the yeast cultures are made.

-

Using a multi-channel pipette, 5 µL of each dilution is spotted onto the surface of the YPD agar plates (with and without the test compound).

-

-

Incubation and Observation:

-

The plates are incubated at 30°C for 2-3 days.

-

The growth of the yeast spots is observed and compared between the control and compound-containing plates. Increased sensitivity of mutant strains is indicated by reduced growth at lower concentrations of the compound compared to the wild-type strain.

-

Experimental Workflows and Logical Relationships

The following diagrams visualize the general workflow for assessing antifungal activity and the logical relationship in identifying the mechanism of action using mutant yeast strains.

Caption: General experimental workflow for assessing the antifungal activity of a compound.

Caption: Logical relationship for identifying the mechanism of action using mutant yeast strains.

Conclusion and Future Directions

This compound presents a compelling profile as an antifungal agent with a clear mechanism of action targeting cellular antioxidation. The quantitative data and established experimental protocols provide a solid foundation for further research and development. Future studies should focus on:

-

Expanding the antimicrobial spectrum to a wider range of clinically relevant fungi and bacteria.

-

In-depth investigation of the specific molecular targets within the fungal antioxidant system.

-

Preclinical studies to evaluate the in vivo efficacy and safety of this compound and its derivatives.

-

Structure-activity relationship (SAR) studies to optimize the antifungal potency and pharmacological properties of benzaldehyde analogs.

This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the fight against microbial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2,3-Dimethoxybenzaldehyde from 1,2-Dimethoxybenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dimethoxybenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis, starting from 1,2-dimethoxybenzene (veratrole). Two primary formylation methods, the Vilsmeier-Haack reaction and the Gattermann reaction (specifically the Adams modification), are presented with comprehensive, step-by-step procedures. Quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized for clear comparison. Additionally, spectroscopic data for the characterization of the final product are provided. Diagrams illustrating the chemical transformation and experimental workflows are included to enhance understanding.

Introduction

This compound, also known as o-veratraldehyde, is a valuable aromatic aldehyde utilized in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its structural motif is present in a range of biologically active molecules. The efficient synthesis of this compound from readily available starting materials is of significant interest to the chemical and pharmaceutical industries. This application note focuses on the synthesis of this compound from 1,2-dimethoxybenzene, a common and cost-effective starting material. The direct formylation of the electron-rich aromatic ring of 1,2-dimethoxybenzene is the most common and effective synthetic strategy.[1]

Two classical and reliable methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction. The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[2][3][4][5] The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[6] A safer and more common modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[6]

This document will provide detailed protocols for both the Vilsmeier-Haack reaction and the Gattermann reaction (Adams modification) for the synthesis of this compound from 1,2-dimethoxybenzene, allowing researchers to select the most suitable method based on available resources and safety considerations.

Chemical Transformation

Caption: Synthesis of this compound from 1,2-Dimethoxybenzene.

Experimental Protocols

Two effective methods for the formylation of 1,2-dimethoxybenzene are detailed below.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The reaction involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide.

Experimental Workflow:

Caption: Vilsmeier-Haack Reaction Workflow.

Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to colorless solid may form).

-

Formylation: Dissolve 1,2-dimethoxybenzene in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent with stirring.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is between 6 and 7.

-

Extraction: Extract the product from the aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.[1][7][8]

Quantitative Data:

| Reagent/Parameter | Vilsmeier-Haack Reaction |

| 1,2-Dimethoxybenzene | 1.0 eq |

| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 eq |

| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 eq |

| Reaction Temperature | 60 - 70 °C |

| Reaction Time | 2 - 3 hours |

| Yield | ~77% [2] |

Method 2: Gattermann Reaction (Adams Modification)

The Gattermann reaction provides an alternative route for the formylation of 1,2-dimethoxybenzene.[6] The Adams modification, which utilizes zinc cyanide, is a safer alternative to handling anhydrous hydrogen cyanide.[6]

Experimental Workflow:

Caption: Gattermann Reaction Workflow (Adams Modification).

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap, place 1,2-dimethoxybenzene and zinc cyanide (Zn(CN)₂) in a suitable anhydrous solvent (e.g., benzene or diethyl ether).

-

Reaction: Cool the mixture in an ice bath and pass a steady stream of dry hydrogen chloride (HCl) gas through the stirred suspension.

-

After the initial exothermic reaction subsides, continue to pass HCl gas through the mixture for 1-2 hours at room temperature. The reaction mixture will typically become thick as the iminium salt intermediate precipitates.

-

Hydrolysis: After the reaction is complete, stop the flow of HCl gas and add water to the reaction mixture.

-

Heat the mixture under reflux for 30-60 minutes to hydrolyze the iminium salt to the aldehyde.

-

Work-up: Cool the mixture to room temperature. If a solid is present, it can be collected by filtration. Otherwise, separate the organic layer.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic fractions, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization from ethanol/water or by vacuum distillation.

Quantitative Data:

| Reagent/Parameter | Gattermann Reaction (Adams Mod.) |

| 1,2-Dimethoxybenzene | 1.0 eq |

| Zinc Cyanide (Zn(CN)₂) | 1.2 - 1.5 eq |

| Hydrogen Chloride (HCl) | Gas, passed to saturation |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Yield | Variable, typically moderate to good |

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [7] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 52-54 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.45 (s, 1H, -CHO), 7.45 (dd, J=7.9, 1.6 Hz, 1H, Ar-H), 7.15 (t, J=7.9 Hz, 1H, Ar-H), 7.09 (dd, J=7.9, 1.6 Hz, 1H, Ar-H), 3.92 (s, 3H, -OCH₃), 3.89 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 191.1, 153.5, 148.8, 128.9, 124.4, 120.1, 115.6, 62.2, 56.0.[9]

-

IR (KBr, cm⁻¹): 2940, 2840, 1685 (C=O), 1580, 1470, 1270, 1080, 780.[10]

-

Mass Spectrometry (EI, m/z): 166 (M⁺), 165 (M⁺-H), 137, 107, 79, 51.[10][11]

Discussion

Both the Vilsmeier-Haack and the Gattermann reactions are effective for the synthesis of this compound from 1,2-dimethoxybenzene. The choice between the two methods often depends on the available equipment, reagents, and safety considerations.

The Vilsmeier-Haack reaction generally provides good to excellent yields and uses relatively common laboratory reagents.[2] However, phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling. The reaction conditions are relatively mild, and the work-up procedure is straightforward.

The Gattermann reaction , particularly the Adams modification, avoids the use of highly toxic anhydrous hydrogen cyanide.[6] However, it requires the handling of gaseous hydrogen chloride, which is also corrosive and requires a well-ventilated fume hood and appropriate safety precautions. The yields can be more variable than the Vilsmeier-Haack reaction and may require more optimization.

A patent describes a high-yield (94.4%) synthesis of this compound from o-dimethoxybenzene using formaldehyde, anhydrous magnesium chloride, and triethylamine in xylene at 100°C for 6 hours.[12] While the reported yield is very high, this method is a deviation from the classical Vilsmeier-Haack protocol and may represent a specific industrial process. Researchers may consider exploring this alternative, though the Vilsmeier-Haack and Gattermann reactions are more established in academic literature.

Conclusion

The synthesis of this compound from 1,2-dimethoxybenzene can be reliably achieved through either the Vilsmeier-Haack or the Gattermann formylation reactions. This document provides detailed protocols and comparative data to assist researchers in selecting and performing the most suitable synthesis for their needs. Proper characterization of the final product using the provided spectroscopic data is essential to ensure the desired purity and identity for subsequent applications in drug development and other areas of chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. This compound(86-51-1) 1H NMR [m.chemicalbook.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 10. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 11. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Application of 2,3-Dimethoxybenzaldehyde in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-dimethoxybenzaldehyde as a key starting material in the synthesis of various pharmaceutical intermediates. The protocols are based on established literature and provide a foundation for laboratory-scale synthesis.

Introduction

This compound, also known as o-veratraldehyde, is a versatile aromatic aldehyde widely employed in organic synthesis.[1][2][3][4] Its unique substitution pattern, featuring two methoxy groups ortho to a formyl group, makes it an important precursor for the construction of complex heterocyclic systems found in a variety of biologically active molecules. This includes the synthesis of isoquinoline alkaloids like berberine and papaverine, as well as key intermediates for modern pharmaceuticals such as ivabradine and verapamil.[5][6] The electron-donating nature of the methoxy groups activates the benzene ring, facilitating electrophilic substitution reactions, while the aldehyde functionality serves as a handle for a wide range of chemical transformations.

Synthesis of Pharmaceutical Intermediates

Synthesis of a Berberine Precursor